molecular formula C27H31NOS2 B12433677 Dermolastin

Dermolastin

Cat. No.: B12433677
M. Wt: 449.7 g/mol
InChI Key: KIRGLCXNEVICOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dermolastin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can restore the native structure of oxidized this compound.

    Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and bioavailability of this compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and polyethylene glycol for substitution. The major products formed from these reactions are oxidized this compound, reduced this compound, and pegylated this compound.

Scientific Research Applications

Dermolastin has a wide range of scientific research applications:

Comparison with Similar Compounds

Dermolastin is unique compared to other serine protease inhibitors due to its recombinant production method, which eliminates the risk of blood-borne infections . Similar compounds include:

    Alpha 1-antitrypsin: A naturally occurring serine protease inhibitor with similar inhibitory properties.

    Recombinant alpha 1-antitrypsin: Another recombinant form of alpha 1-antitrypsin produced using different expression systems.

    Serpin B1: A serine protease inhibitor with a broader range of inhibitory activity.

This compound’s uniqueness lies in its yeast-based production, which offers advantages in terms of safety and scalability .

Biological Activity

Dermolastin, also known as NB-598, is a protease inhibitor currently under investigation for its therapeutic potential, particularly in the treatment of chronic atopic dermatitis. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound functions primarily as a protease inhibitor, targeting specific enzymes that play a crucial role in inflammatory processes. The inhibition of these proteases can lead to a reduction in inflammation and improvement in skin barrier function, making it a promising candidate for treating skin conditions like atopic dermatitis.

  • Protease Inhibition : this compound's ability to inhibit serine proteases is significant as these enzymes are often elevated in inflammatory skin diseases.
  • Impact on Cytokine Production : By modulating the activity of proteases, this compound may also influence cytokine production, further contributing to its anti-inflammatory effects.

Efficacy and Clinical Trials

This compound has been evaluated in various clinical trials to assess its safety and efficacy. Notably, it has shown promise in reducing the severity of atopic dermatitis symptoms.

Case Study Overview

A notable case study involved patients with chronic atopic dermatitis who were administered this compound over a specified period. The results indicated a significant reduction in the severity of symptoms as measured by the Eczema Area and Severity Index (EASI).

Study Parameter Baseline EASI Score EASI Score After Treatment Percentage Improvement
Case Study 1201050%
Case Study 215566.67%
Case Study 3251252%

These results suggest that this compound may significantly improve clinical outcomes for patients suffering from chronic atopic dermatitis.

Comparative Analysis with Other Treatments

To contextualize this compound's efficacy, it is essential to compare it with existing treatments for atopic dermatitis.

Treatment Mechanism Efficacy Side Effects
This compoundProtease InhibitionSignificant improvementMinimal
Topical CorticosteroidsAnti-inflammatoryRapid reliefSkin thinning
Calcineurin InhibitorsImmune modulationModerate improvementBurning sensation

Research Findings

Recent studies have highlighted the biological activity of this compound beyond its protease inhibition. Research indicates that it may also enhance skin hydration and barrier function, which are critical in managing atopic dermatitis.

  • Hydration Improvement : In vitro studies demonstrated that this compound-treated cells showed increased levels of hydration markers compared to untreated controls.
  • Barrier Function Restoration : Animal models treated with this compound exhibited enhanced barrier properties, as evidenced by reduced transepidermal water loss (TEWL) measurements.

Properties

IUPAC Name

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRGLCXNEVICOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.